Methyl(2,3,4,5,6-pentahydroxyhexyl)azanium;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(2,3,4,5,6-pentahydroxyhexyl)azanium;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]butanoate is a complex organic compound with the molecular formula C21H32I3N3O10 and a molecular weight of 867.21 g/mol . This compound is notable for its unique structure, which includes multiple hydroxyl groups and iodine atoms, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(2,3,4,5,6-pentahydroxyhexyl)azanium;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]butanoate typically involves multi-step organic reactions. The process begins with the preparation of the hexyl backbone, followed by the introduction of hydroxyl groups through controlled oxidation reactions. The azanium group is then introduced via nucleophilic substitution reactions. The final step involves the attachment of the triiodo-phenoxybutanoate moiety through esterification reactions under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation reactions to form carbonyl compounds.
Reduction: The azanium group can be reduced to form primary amines.
Substitution: The iodine atoms can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed under mild conditions.
Major Products
Oxidation: Formation of aldehydes and ketones.
Reduction: Formation of primary amines.
Substitution: Formation of azides and nitriles.
Scientific Research Applications
Methyl(2,3,4,5,6-pentahydroxyhexyl)azanium;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]butanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyl groups facilitate hydrogen bonding with biological molecules, while the iodine atoms enhance its reactivity. The azanium group can interact with nucleophilic sites, leading to various biochemical effects. The compound’s unique structure allows it to modulate multiple pathways, making it a versatile tool in research .
Comparison with Similar Compounds
Similar Compounds
- Methyl(2,3,4,5,6-pentahydroxyhexyl)azanium;2-[2,4,6-triiodo-3,5-dimethylphenoxy]butanoate
- Methyl(2,3,4,5,6-pentahydroxyhexyl)azanium;2-[2,4,6-diiodo-3,5-bis(methylcarbamoyl)phenoxy]butanoate
Properties
CAS No. |
19080-47-8 |
---|---|
Molecular Formula |
C21H32I3N3O10 |
Molecular Weight |
867.2 g/mol |
IUPAC Name |
methyl(2,3,4,5,6-pentahydroxyhexyl)azanium;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]butanoate |
InChI |
InChI=1S/C14H15I3N2O5.C7H17NO5/c1-4-5(14(22)23)24-11-9(16)6(12(20)18-2)8(15)7(10(11)17)13(21)19-3;1-8-2-4(10)6(12)7(13)5(11)3-9/h5H,4H2,1-3H3,(H,18,20)(H,19,21)(H,22,23);4-13H,2-3H2,1H3 |
InChI Key |
DYKAWQNMRVUWTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)[O-])OC1=C(C(=C(C(=C1I)C(=O)NC)I)C(=O)NC)I.C[NH2+]CC(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.